

An In-depth Technical Guide to the Chemical Properties and Structure of Trietazine

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Compound of Interest

Compound Name: *Trietazine*

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Introduction

Trietazine is a synthetic compound belonging to the class of 1,3,5-triazine herbicides.[1] Structurally, it is a chlorotriazine featuring two distinct amino substituents.[2] Its primary application is as a selective pre- and post-emergence herbicide.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of **Trietazine**, with a focus on experimental details and data presentation for a scientific audience.

Chemical Structure and Properties

Trietazine's structure is centered around a 1,3,5-triazine ring, a six-membered aromatic heterocycle containing three nitrogen atoms.[4] The ring is substituted with a chlorine atom, an ethylamino group, and a diethylamino group, leading to its systematic IUPAC name: 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **Trietazine** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine	
CAS Number	1912-26-1	
Molecular Formula	C ₉ H ₁₆ ClN ₅	
Molecular Weight	229.71 g/mol	
Appearance	Colorless crystals	
Melting Point	100-101 °C	
Boiling Point	Decomposes below boiling point	
Solubility in Water	20 mg/L at 20 °C (very poor)	
LogP	3.34	
Vapor Pressure	0.009 Pa at 25 °C	
Density	1.22 g/cm ³	

Spectroscopic Data

While detailed NMR and IR spectra for **Trietazine** are not readily available in the public domain, general spectral characteristics of triazines can be inferred. The mass spectrum of **Trietazine** is available and provides key fragmentation patterns for its identification.

- Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum of **Trietazine**, which can be used for its identification in analytical protocols.
- Infrared (IR) Spectroscopy: Triazine rings typically exhibit intense absorption bands in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of substituted triazines can be complex due to the presence of different conformers in equilibrium.

Synthesis of Trietazine

The industrial synthesis of **Trietazine**, like other s-triazine herbicides, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a sequential nucleophilic substitution of the chlorine atoms with different amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.

Experimental Protocol: Synthesis of 2-chloro-4-ethylamino-6-diethylamino-s-triazine (Trietazine)

The following protocol is based on a patented industrial process for the production of **Trietazine**.

Materials:

- Cyanuric chloride
- Ethylamine (aqueous solution)
- Diethylamine
- Sodium hydroxide (aqueous solution)
- Methyl ethyl ketone
- Water

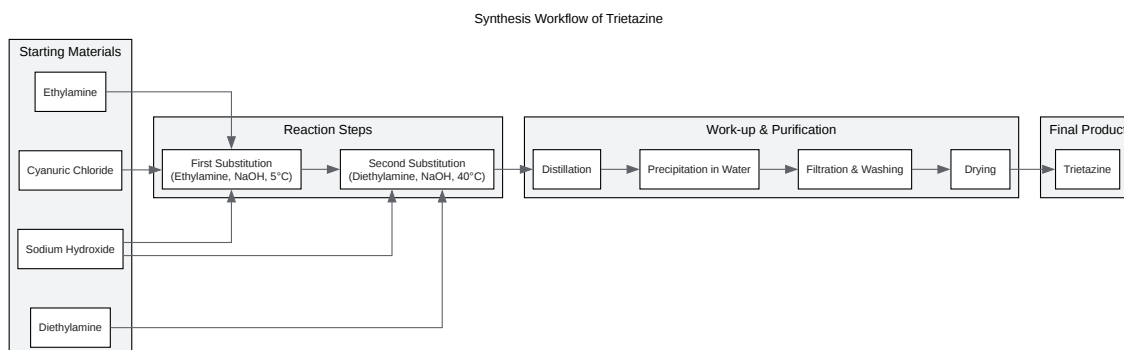
Procedure:

- **First Substitution:** Dissolve approximately 184 g (1 mole) of cyanuric chloride in 590 g of methyl ethyl ketone in a suitable reactor. Cool the mixture to +5 °C.
- While maintaining the temperature at +5 °C, simultaneously add 136 g of an aqueous solution containing 33 wt. % of ethylamine and 134 g of a 30 wt. % sodium hydroxide aqueous solution.
- **Second Substitution:** After the first substitution is complete, add 146 g of diethylamine to the reaction mixture.

- Simultaneously with the diethylamine addition, add 134 g of a 30 wt. % sodium hydroxide aqueous solution. During this addition, the temperature of the reaction mixture is allowed to rise to 40 °C.
- Work-up and Purification: After the reaction is complete, the final product is subjected to distillation at 100 °C to remove the water/methyl ethyl ketone azeotrope.
- To the residue, add 750 g of water and cool the mixture to 20 °C.
- Filter the resulting suspension and wash the solid with water until all sodium chloride is removed.
- Dry the solid product in an oven at 80 °C for 10 hours to obtain 2-chloro-4-ethylamino-6-diethylamino-s-triazine (**Trietazine**).

Expected Yield and Purity:

- Yield: Approximately 220 g (96% based on cyanuric chloride).
- Purity: Approximately 98%.



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Synthesis Workflow of **Trietazine**

Analytical Methodologies

The analysis of **Trietazine** and other triazine herbicides in various matrices is crucial for environmental monitoring and regulatory compliance. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of triazine herbicides.

Experimental Protocol: EPA Method 619 for Triazine Pesticides in Wastewater

This method is suitable for the determination of **Trietazine** in municipal and industrial wastewater.

Sample Preparation (Solid-Phase Extraction):

- Pre-concentrate the water sample using a C18 solid-phase extraction (SPE) cartridge.
- Elute the analytes from the cartridge.

GC-MS Conditions:

- Injector: Splitless mode.
- Column: A low polarity silarylene phase column (e.g., comparable to 5% diphenyl/95% dimethyl polysiloxane).
- Carrier Gas: Helium.
- Oven Program: A temperature gradient program is used to separate the analytes.
- Detector: Ion trap mass spectrometer operated in a segmented mode for improved ion statistics.

This method allows for the sensitive and accurate quantification of **Trietazine** and other triazines.

Mechanism of Action

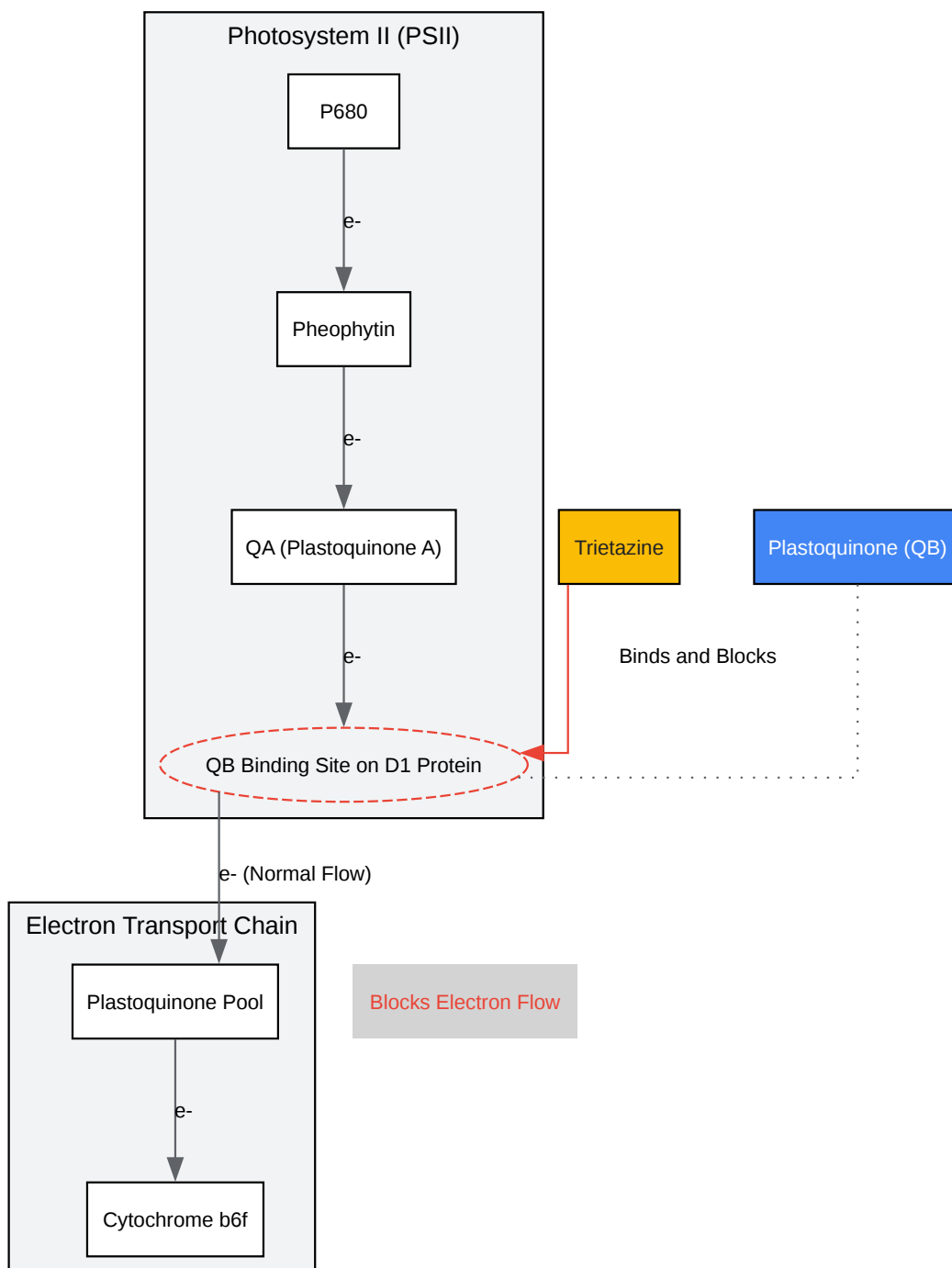
Trietazine exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The mechanism involves the following steps:

- Binding to the D1 Protein: **Trietazine** binds to the Q_B binding niche on the D1 protein, a core component of the PSII reaction center.

- Displacement of Plastoquinone: This binding competitively displaces plastoquinone (PQ), the native electron acceptor, from its binding site.
- Inhibition of Electron Transport: By blocking the binding of plastoquinone, **Trietazine** interrupts the photosynthetic electron transport chain.
- Consequences: The blockage of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death.

Mechanism of Action of Trietazine in Photosystem II

[Click to download full resolution via product page](#)Mechanism of Action of **Trietazine**

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and mechanism of action of **Trietazine**. The presented data and experimental protocols offer valuable information for researchers, scientists, and professionals involved in drug development and environmental science. A thorough understanding of these fundamental aspects is essential for the safe and effective use of this herbicidal compound and for the development of new, more selective, and environmentally benign alternatives.

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